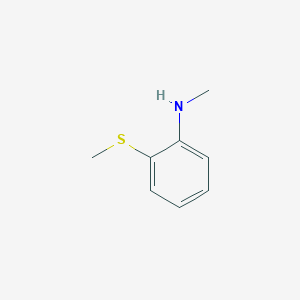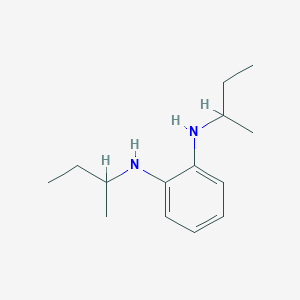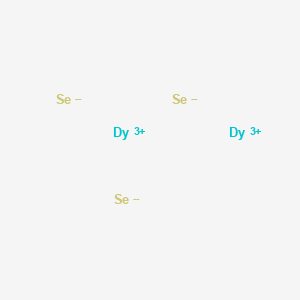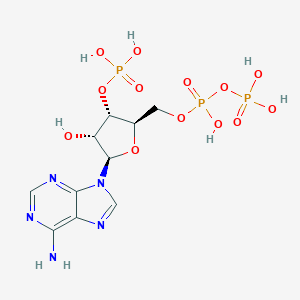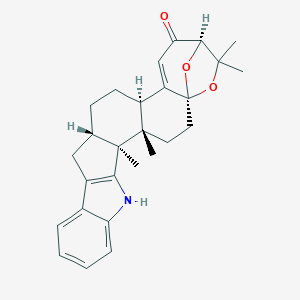
Paspalicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paspalicine is a natural product that has been isolated from the plant Paspalum scrobiculatum. It is a cyclic peptide that has been found to have various biological activities. The unique structure of paspalicine has generated interest in the scientific community, and research has been conducted to investigate its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure :
- Paspalicine's synthesis has been a focal point of research, emphasizing its unique indole-diterpene structure. For instance, Ali et al. (1991) explored preliminary steps towards synthesizing paspalicine, providing insights into its complex chemical framework. This research underpins the molecular intricacies of paspalicine, which is critical for understanding its potential applications (Ali, Guile, Saxton, & Thornton-Pett, 1991).
Biosynthesis and Genetic Factors :
- The biosynthesis of paspalicine has been a subject of interest, particularly its production by filamentous fungi. Saikia et al. (2006) identified that just four proteins are necessary for the biosynthesis of paspalicine in Penicillium paxilli, a discovery that enhances our understanding of its natural production and potential for synthetic replication (Saikia, Parker, Koulman, & Scott, 2006).
Pharmacological Properties :
- Paspalicine's potential pharmacological properties have been explored, particularly its interaction with biological systems. Knaus et al. (1994) studied tremorgenic indole alkaloids, including paspalicine, focusing on their inhibition of smooth muscle high-conductance calcium-activated potassium channels. This research provides insights into the biological activities of paspalicine and related compounds (Knaus, McManus, Lee, Schmalhofer, Garcia-Calvo, Helms, Sánchez, Giangiacomo, Reuben, & Smith, 1994).
Synthetic Challenges and Strategies :
- The challenge of synthesizing paspalicine has led to various strategies and methodologies. Smith et al. (1990) and Guo, Xu, & Tong (2021) have both contributed to the development of synthetic methods for paspalicine and related compounds, highlighting the ongoing efforts to replicate these complex molecules in a laboratory setting (Smith, Sunazuka, Leenay, & Kingery-Wood, 1990); (Guo, Xu, & Tong, 2021).
Applications in Agriculture and Synthetic Biology :
- Paspalicine's agricultural implications have been explored, especially in relation to fungi affecting crops. Nicholson et al. (2015) investigated the genetic basis for indole-diterpene synthesis in Penicillium and Aspergillus species, which could have implications for controlling these fungi in agricultural settings (Nicholson, Eaton, Stärkel, Tapper, Cox, & Scott, 2015). Additionally, van Dolleweerd et al. (2018) described a DNA assembly platform for synthetic biology, exemplified by reconstructing the metabolic pathway for the production of paspaline and paxilline in Penicillium paxilli (van Dolleweerd, Kessans, Van de Bittner, Bustamante, Bundela, Scott, Nicholson, & Parker, 2018).
Eigenschaften
CAS-Nummer |
11024-55-8 |
|---|---|
Produktname |
Paspalicine |
Molekularformel |
C27H31NO3 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(1S,4S,5S,16S,19R,23R)-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one |
InChI |
InChI=1S/C27H31NO3/c1-24(2)23-21(29)14-19-18-10-9-15-13-17-16-7-5-6-8-20(16)28-22(17)26(15,4)25(18,3)11-12-27(19,30-23)31-24/h5-8,14-15,18,23,28H,9-13H2,1-4H3/t15-,18-,23-,25-,26+,27-/m0/s1 |
InChI-Schlüssel |
HSFKQYJRJBEWKH-XTHGXZEWSA-N |
Isomerische SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@H]1CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C |
SMILES |
CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C |
Kanonische SMILES |
CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C |
Synonyme |
paspalicine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



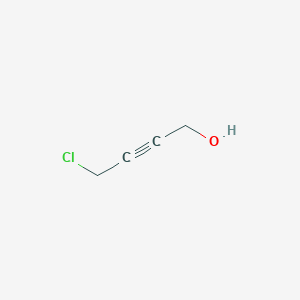
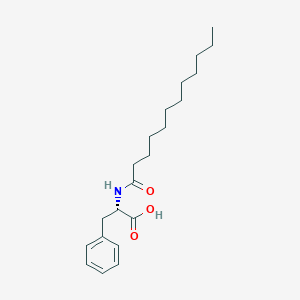
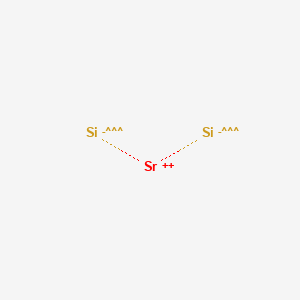
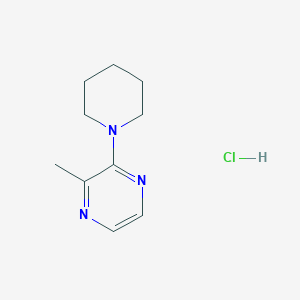
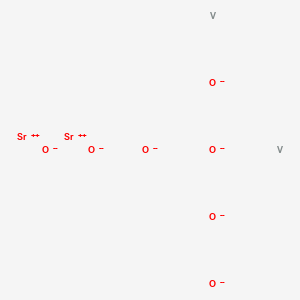
![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

